

# Application Notes and Protocols for Detecting T025-Induced Exon Skipping

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the detection and quantification of exon skipping induced by the antisense oligonucleotide **T025**. The methodologies described herein are essential for evaluating the efficacy of **T025** in preclinical and clinical settings.

# Introduction to T025 and Exon Skipping

**T025** is an antisense oligonucleotide (ASO) designed to induce the skipping of a specific exon in a target pre-mRNA.[1][2] By binding to a specific sequence within the pre-mRNA, **T025** interferes with the splicing machinery, leading to the exclusion of the target exon from the mature mRNA.[3][4] This therapeutic strategy is particularly relevant for genetic disorders where the skipping of an exon can restore the reading frame of a gene, leading to the production of a partially functional protein.[5][6] Accurate and robust methods are crucial to quantify the extent of exon skipping and the subsequent protein restoration.

## Key Methodologies for Detection and Quantification

The primary methods for assessing **T025**-induced exon skipping involve the analysis of both mRNA and protein levels. At the mRNA level, Reverse Transcription Polymerase Chain Reaction (RT-PCR) and digital droplet PCR (ddPCR) are the most common techniques. At the protein level, Western blotting is used to confirm the translation of the modified mRNA into a functional protein.



## Analysis of Exon Skipping at the mRNA Level

RT-PCR is a fundamental technique to qualitatively determine if **T025** induces skipping of the target exon.[7] The method involves reverse transcribing the total RNA from treated cells or tissues into complementary DNA (cDNA), followed by PCR amplification of the region spanning the target exon.

Experimental Protocol: RT-PCR

#### RNA Isolation:

- Isolate total RNA from T025-treated and untreated control cells or tissues using a suitable RNA isolation kit (e.g., TRIzol reagent or column-based kits).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- cDNA Synthesis (Reverse Transcription):
  - Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamers or oligo(dT) primers.
  - Follow the manufacturer's protocol for the reverse transcription reaction.

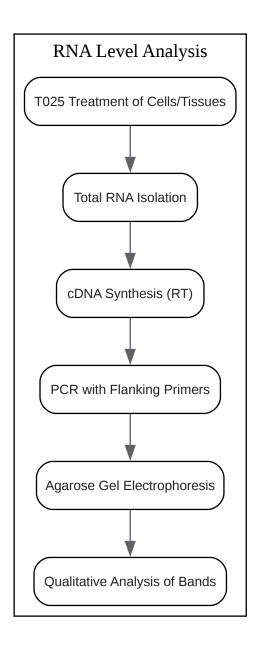
#### PCR Amplification:

- Design primers flanking the target exon. The forward primer should anneal to an upstream exon, and the reverse primer should anneal to a downstream exon.[8]
- Set up the PCR reaction with the synthesized cDNA as the template, the designed primers, a Taq DNA polymerase, and dNTPs.
- A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
- Gel Electrophoresis:



- Visualize the PCR products on a 2-3% agarose gel stained with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe).[9]
- The presence of two bands in the T025-treated sample—a larger band corresponding to
  the transcript including the exon and a smaller band corresponding to the transcript
  excluding the exon—indicates successful exon skipping. The untreated control should
  ideally show only the larger band.

Workflow for RT-PCR Detection of Exon Skipping



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Caption: Workflow for qualitative detection of exon skipping using RT-PCR.

Digital droplet PCR (ddPCR) is considered the gold standard for the absolute and accurate quantification of exon skipping due to its high precision and sensitivity.[10][11] This method involves partitioning the PCR reaction into thousands of nanoliter-sized droplets, allowing for the absolute quantification of target DNA molecules.[12]

Experimental Protocol: ddPCR

- · RNA Isolation and cDNA Synthesis:
  - Follow the same procedure as for RT-PCR (Steps 1 and 2).
- ddPCR Assay Design:
  - Design two TaqMan probe-based assays:
    - Skipped Assay: A probe that spans the new exon-exon junction created by the skipping event.
    - Non-skipped Assay: A probe that spans the junction of the target exon and one of its flanking exons.[13]
  - Each assay will also have a forward and reverse primer pair.
- Droplet Generation:
  - Prepare the ddPCR reaction mix containing the cDNA template, ddPCR Supermix for Probes, and the specific TaqMan primers and probe for either the skipped or non-skipped transcript.
  - Load the reaction mix into a droplet generator (e.g., Bio-Rad QX200) to partition the sample into approximately 20,000 droplets.
- PCR Amplification:
  - Transfer the generated droplets to a 96-well PCR plate and perform thermal cycling to amplify the target sequences within the droplets.



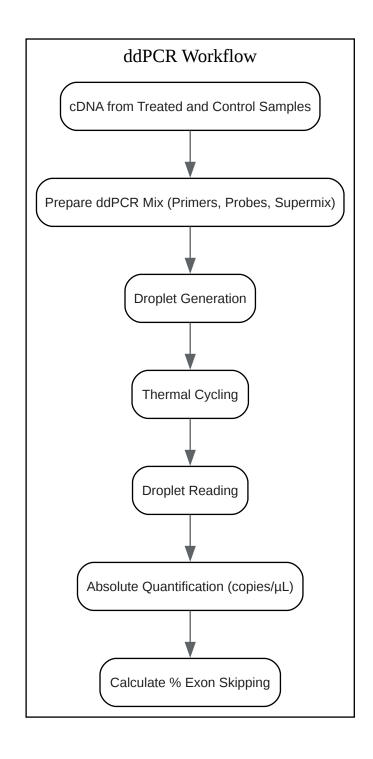




- · Droplet Reading and Data Analysis:
  - Read the fluorescence of each droplet in a droplet reader. The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for each sample.
  - The software calculates the absolute concentration of the target molecules (copies/μL)
     based on Poisson statistics.[12]
  - Calculate the percentage of exon skipping using the following formula:[14] Exon Skipping
     "= [Concentration of Skipped Transcript / (Concentration of Skipped Transcript + Concentration of Non-skipped Transcript)] \* 100

Workflow for ddPCR Quantification of Exon Skipping





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Caption: Workflow for absolute quantification of exon skipping using ddPCR.

Data Presentation: Comparison of Quantification Methods



The choice of quantification method can significantly impact the measured exon skipping efficiency. ddPCR is generally more accurate than qPCR and conventional PCR.[10][15]

Method	Principle	Advantages	Disadvantages	Representative Data (Exon Skipping %)
Nested PCR	Two successive PCR reactions	High sensitivity	Prone to overestimation, not quantitative	40-60%
qPCR	Real-time fluorescence detection	Quantitative, high throughput	Can overestimate skipping levels	25-45%
ddPCR	Sample partitioning and absolute quantification	High precision, accuracy, and sensitivity; no standard curve needed[14]	Higher cost per sample	15-30%

Note: The representative data is illustrative and will vary depending on the specific ASO, target, and experimental conditions.

## **Analysis of Protein Restoration by Western Blotting**

Western blotting is essential to confirm that the **T025**-induced skipped mRNA is translated into a restored, albeit potentially shorter, protein.[11]

Experimental Protocol: Western Blotting

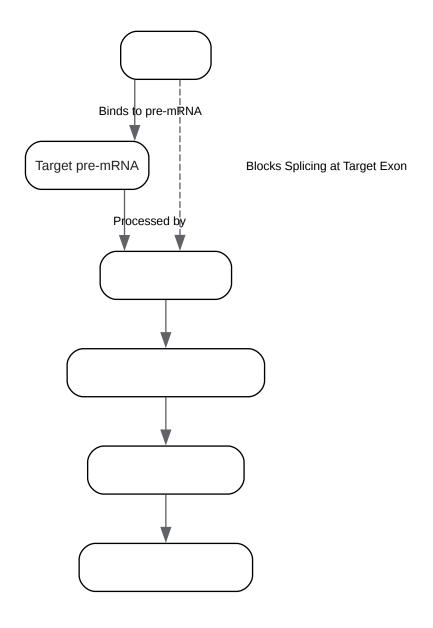
- Protein Extraction:
  - Lyse T025-treated and untreated control cells or tissues in a suitable lysis buffer (e.g.,
     RIPA buffer) containing protease inhibitors.
  - Quantify the total protein concentration using a protein assay (e.g., BCA assay).
- SDS-PAGE:



- o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific to the target protein.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- · Detection:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
  - A band corresponding to the size of the restored (shorter) protein should be present in the
     T025-treated samples.
- Stripping and Reprobing (Optional):
  - To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[16]

Signaling Pathway: From **T025** to Protein Restoration





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Caption: Mechanism of **T025**-induced exon skipping and protein restoration.

## **Summary and Recommendations**

The comprehensive evaluation of **T025**-induced exon skipping requires a multi-faceted approach. We recommend the following workflow:

- Initial Screening: Use RT-PCR for a rapid, qualitative assessment of exon skipping.
- Precise Quantification: Employ ddPCR for accurate and absolute quantification of exon skipping efficiency. This is crucial for dose-response studies and for comparing the efficacy



of different ASOs.

• Functional Confirmation: Perform Western blotting to verify the restoration of the target protein, confirming the therapeutic potential of **T025**.

By following these detailed protocols and application notes, researchers and drug development professionals can robustly and reliably assess the efficacy of **T025** in inducing exon skipping and restoring protein function.

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